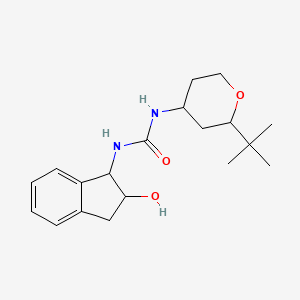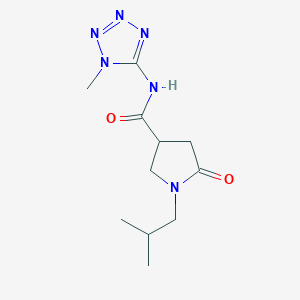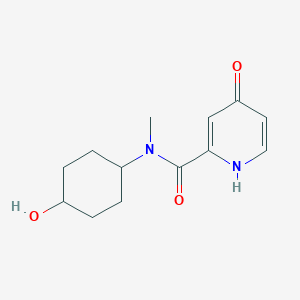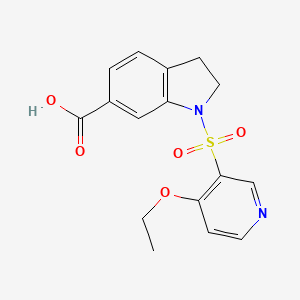
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division, making it an attractive target for cancer therapy. BI 2536 has been extensively studied for its potential use as an anticancer agent.
作用機序
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 inhibits Plk1, which is involved in regulating several stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. By inhibiting Plk1, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 disrupts these processes, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is its specificity for Plk1, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
将来の方向性
1. Combination therapy: 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has shown synergistic effects when combined with other anticancer agents, and further studies could explore its potential in combination therapy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help personalize treatment and improve patient outcomes.
3. Drug delivery: Developing more effective drug delivery methods could improve the efficacy of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 and reduce the frequency of dosing.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 could help develop strategies to overcome resistance and improve treatment outcomes.
In conclusion, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 is a promising candidate for cancer therapy due to its specificity for Plk1 and minimal toxicity in normal cells. Further research is needed to explore its potential in combination therapy, identify biomarkers, improve drug delivery methods, and overcome resistance mechanisms.
合成法
The synthesis of 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 involves several steps, starting with the reaction of 2,3-dihydro-1H-inden-2-ol with tert-butyl chloroacetate to form 2-(tert-butoxycarbonyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propionic acid. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylurea to form 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536.
科学的研究の応用
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea 2536 has been shown to have synergistic effects when combined with other anticancer agents, such as taxanes and gemcitabine.
特性
IUPAC Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)16-11-13(8-9-24-16)20-18(23)21-17-14-7-5-4-6-12(14)10-15(17)22/h4-7,13,15-17,22H,8-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOWJNLCPMNMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butyloxan-4-yl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)